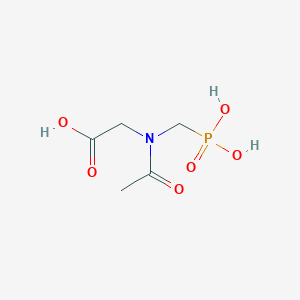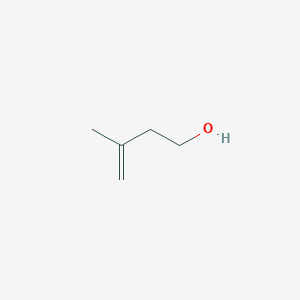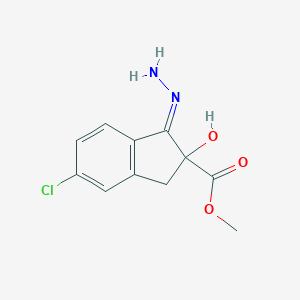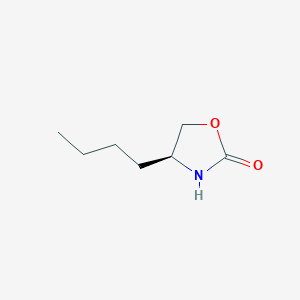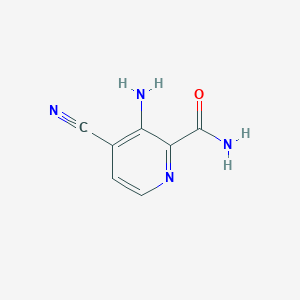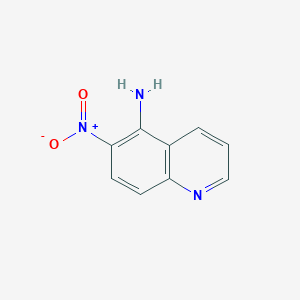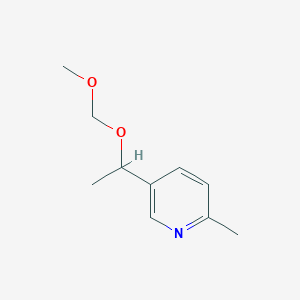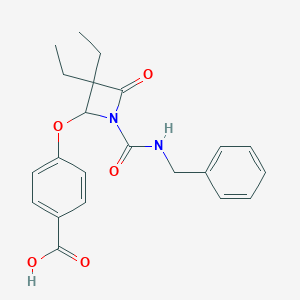
4-Cdpca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cdpca is a complex organic compound with a unique structure that includes a carboxyphenyl group, a diethyl group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cdpca typically involves multiple steps, starting with the preparation of the azetidinone ring. The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene. The carboxyphenyl group can be introduced through a nucleophilic substitution reaction, where a carboxyphenyl halide reacts with the azetidinone intermediate. The diethyl group can be added through an alkylation reaction using diethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cdpca can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The azetidinone ring can be reduced to form amines or other reduced products.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyphenyl group can yield carboxylic acids, while reduction of the azetidinone ring can produce amines.
Scientific Research Applications
4-Cdpca has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cdpca involves its interaction with molecular targets in biological systems. The azetidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxyphenyl group can enhance the compound’s binding affinity to its targets, while the diethyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure due to the carboxyphenyl group, but differs in its boronic acid functionality.
3,3-Diethyl-2-azetidinone: Shares the azetidinone ring and diethyl groups but lacks the carboxyphenyl and phenylmethyl groups.
Phenylmethylamine derivatives: Compounds with similar phenylmethylamine structures but different functional groups.
Uniqueness
4-Cdpca is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
143818-53-5 |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[1-(benzylcarbamoyl)-3,3-diethyl-4-oxoazetidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-3-22(4-2)19(27)24(21(28)23-14-15-8-6-5-7-9-15)20(22)29-17-12-10-16(11-13-17)18(25)26/h5-13,20H,3-4,14H2,1-2H3,(H,23,28)(H,25,26) |
InChI Key |
RSZIWUYYWPZFLI-UHFFFAOYSA-N |
SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
Canonical SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
Synonyms |
4-((4-carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone 4-CDPCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)

